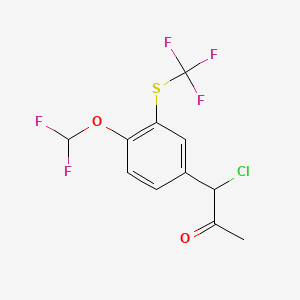![molecular formula C14H17ClN2O3 B14035697 1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)
1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate: is a synthetic organic compound with the molecular formula C14H17ClN2O3. This compound is characterized by its unique spiro structure, which includes a furo-pyridine ring system fused to an azetidine ring. The tert-butyl group and the chlorine atom add to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furo-pyridine ring: This step involves the cyclization of a suitable precursor to form the furo-pyridine ring system.
Introduction of the azetidine ring: The azetidine ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-nitrogen bond.
Chlorination: The chlorine atom is introduced via a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3'-azetidine]-1-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-13(2,3)20-12(18)11-8-4-10(15)17-5-9(8)14(19-11)6-16-7-14/h4-5,11,16H,6-7H2,1-3H3 |
Clave InChI |
DFKXDCQWHHGLMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C2=CC(=NC=C2C3(O1)CNC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
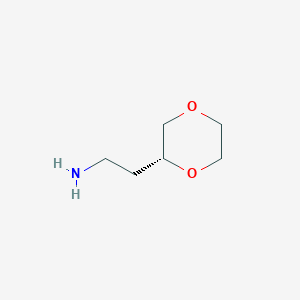
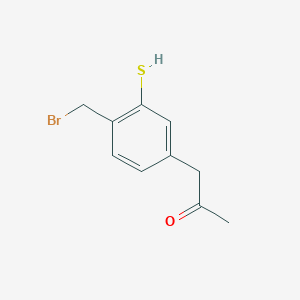
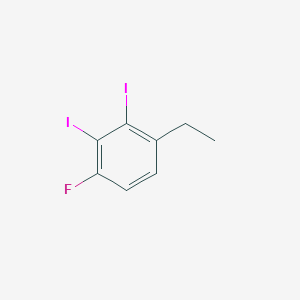
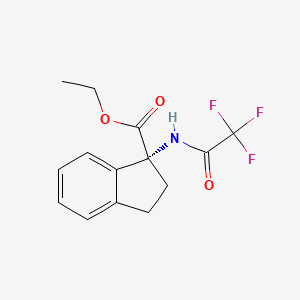
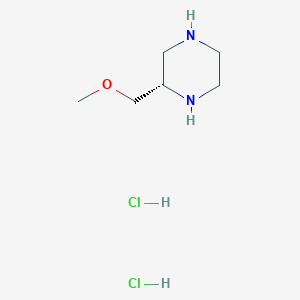
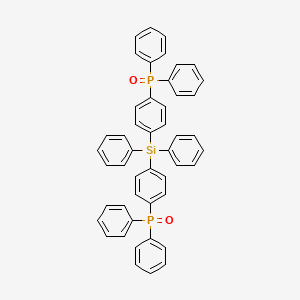
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
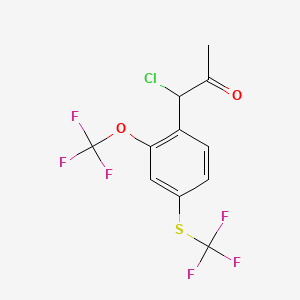
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
